7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1242260-50-9
VCID: VC0088111
InChI: InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C
Molecular Formula: C13H11BrClNO2
Molecular Weight: 328.59

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

CAS No.: 1242260-50-9

Cat. No.: VC0088111

Molecular Formula: C13H11BrClNO2

Molecular Weight: 328.59

* For research use only. Not for human or veterinary use.

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester - 1242260-50-9

Specification

CAS No. 1242260-50-9
Molecular Formula C13H11BrClNO2
Molecular Weight 328.59
IUPAC Name ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate
Standard InChI InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3
Standard InChI Key FBOWOAIHNTYHEN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C

Introduction

Chemical Identity and Basic Properties

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester belongs to the quinoline family, a class of heterocyclic compounds recognized for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline ring with specific functional group substitutions: a bromine atom at position 7, a chlorine atom at position 4, a methyl group at position 8, and an ethyl ester group at position 3. These strategic substitutions on the quinoline scaffold create a molecule with unique chemical reactivity and biological potential.

The compound is identified by the CAS Registry Number 1242260-50-9 and possesses the molecular formula C13H11BrClNO2 . With a molecular weight of approximately 328.59 g/mol, this compound presents as a defined organic structure with predictable physical and chemical properties . The compound is formally named ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate according to IUPAC nomenclature standards.

Structure and Nomenclature

The structure of this compound can be represented using various chemical notations. Its SMILES notation is CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C, which encodes its molecular structure in a linear format. The compound's Standard InChI notation is InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3, providing an unambiguous representation of its chemical structure.

Table 1: Chemical Identification Parameters for 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

ParameterValue
CAS Registry Number1242260-50-9
Molecular FormulaC13H11BrClNO2
Molecular Weight328.59 g/mol
IUPAC NameEthyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate
Standard InChIKeyFBOWOAIHNTYHEN-UHFFFAOYSA-N

Classification and Chemical Characteristics

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is classified as an organic compound, specifically a heterocyclic compound due to the presence of a nitrogen atom in its quinoline structure. It also falls under the category of esters because of the ethyl ester functional group at position 3. This classification is significant as it informs predictions about the compound's chemical behavior, solubility properties, and potential biological interactions.

The structural features of this compound contribute to its chemical reactivity profile. The presence of halogen substituents (bromine and chlorine) introduces potential reactivity sites for various transformations, including nucleophilic substitution and cross-coupling reactions. Meanwhile, the ester group provides opportunities for hydrolysis, transesterification, and other functional group modifications commonly employed in synthetic organic chemistry.

Chemical Reactivity Profile

Functional Group Reactivity

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester exhibits reactivity patterns characteristic of its constituent functional groups. Understanding these reactivity profiles is essential for predicting its behavior in chemical transformations and biological systems.

The compound can undergo various reactions typical of quinoline derivatives, including:

  • Nucleophilic aromatic substitution reactions, particularly at the carbon atoms bearing the halogen substituents

  • Electrophilic aromatic substitution reactions, though these may be limited by the existing substituent pattern

  • Ester hydrolysis to yield the corresponding carboxylic acid

  • Transesterification reactions to produce alternative ester derivatives

  • Halogen exchange reactions under appropriate conditions

  • Metal-catalyzed cross-coupling reactions utilizing the halogen substituents

These reactions are often studied to explore new synthetic pathways or to evaluate the biological activity of resulting compounds. Reaction mechanisms are elucidated through experimental studies that identify intermediates and transition states during transformations.

Structure-Activity Relationships

The specific substitution pattern of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester influences its chemical behavior and potential biological activities. The presence of bromine at position 7 and chlorine at position 4 creates distinct electronic and steric environments that may impact interactions with biological targets. The methyl group at position 8 adds lipophilicity and can influence the compound's ability to penetrate biological membranes.

Studies have shown that modifications on the quinoline scaffold can significantly impact biological efficacy, making this compound a valuable starting point for structure-activity relationship studies aimed at developing new pharmaceutical candidates.

Applications in Scientific Research

Medicinal Chemistry Applications

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has several significant applications in medicinal chemistry research. The quinoline scaffold itself is found in numerous bioactive compounds, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern in this compound may confer properties suitable for drug development programs targeting various disease states.

The compound may serve as:

  • A synthetic intermediate in the preparation of more complex drug candidates

  • A pharmacophore for structure-activity relationship studies

  • A probe compound for investigating biological mechanisms

  • A starting point for library synthesis in drug discovery campaigns

The presence of reactive functional groups, particularly the halogen substituents and the ester moiety, provides handles for further derivatization, enabling the creation of diverse compound libraries for biological screening.

ProductQuantityPrice Range (USD)
Ethyl 4-bromo-7-chloro-8-methylquinoline-3-carboxylate (97%)1g$626-663
Ethyl 4-bromo-7-chloro-8-methylquinoline-3-carboxylate (97%)5g$1510-1603
Ethyl 4-bromo-7-chloro-8-methylquinoline-3-carboxylate (97%)10g~$1987

This pricing information, while for a positional isomer, provides context for the market positioning of such specialized quinoline derivatives .

Manufacturing Considerations

The synthesis and manufacturing of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester require specialized expertise and equipment due to the complex nature of the synthesis and the handling of reactive intermediates. Production typically involves multiple reaction steps and careful purification procedures to ensure product quality and consistency.

Commercial production may require consideration of:

  • Starting material availability and cost

  • Optimization of synthetic routes for scalability

  • Waste management and environmental considerations

  • Quality control protocols specific to heterocyclic chemistry

  • Regulatory compliance for chemical manufacturing

These factors contribute to the relatively high market price of such specialized chemical entities.

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